molecular formula C14H9Cl2F2N5O B3566336 N-(2,5-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,5-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3566336
M. Wt: 372.2 g/mol
InChI Key: BBRZRXJAFYIYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential use in various applications, including as antiviral drugs . They are characterized by a triazole ring fused with a pyrimidine ring .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through several methods. One method involves a base-promoted tandem SNAr/Boulton–Katritzky rearrangement . This method offers a simple and straightforward approach for the formation of functionalized [1,2,4]triazolo[1,5-a]pyrimidines from 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines consists of a triazole ring fused with a pyrimidine ring . The exact structure can vary depending on the specific substituents attached to the rings.


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can be quite diverse, depending on the specific substituents present. For instance, a base-promoted tandem SNAr/Boulton–Katritzky rearrangement has been developed for the formation of functionalized [1,2,4]triazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on their specific structure and the target they interact with. For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been studied as inhibitors of phosphodiesterase 2A (PDE2A), a protein that plays a role in signal transduction in cells .

Future Directions

Research into [1,2,4]triazolo[1,5-a]pyrimidines is ongoing, with potential applications in various fields, including medicinal chemistry . Future research may focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential uses in various applications.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F2N5O/c1-6-4-10(11(17)18)23-14(19-6)21-12(22-23)13(24)20-9-5-7(15)2-3-8(9)16/h2-5,11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRZRXJAFYIYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
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N-(2,5-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
N-(2,5-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2,5-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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